

Chromatographic Separation of Canagliflozin and its Deuterated Analog Canagliflozin D4: An Application Note

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Compound of Interest		
Compound Name:	Canagliflozin D4	
Cat. No.:	B3026297	Get Quote

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. It lowers blood glucose by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. For pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, it is essential to have a robust and reliable analytical method for the quantification of Canagliflozin in biological matrices. The use of a stable isotope-labeled internal standard, such as **Canagliflozin D4**, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. This application note details validated chromatographic methods for the separation and quantification of Canagliflozin and **Canagliflozin D4** using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. HPLC-UV Method for Canagliflozin Quantification

This section outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantification of Canagliflozin in bulk drug and pharmaceutical dosage forms. While this method does not typically use an internal standard, it is foundational for quality control applications.



Experimental Protocol

A simple, precise, and accurate RP-HPLC method has been developed for the estimation of Canagliflozin.[1][2] Chromatographic separation is typically achieved on a C18 column.[1][2][3]

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: COSMICSIL 100 C18 (250 × 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: A mixture of acetonitrile and water (pH 3.0, adjusted with orthophosphoric acid) in a 70:30 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Detection Wavelength: 290 nm.
- Column Temperature: Ambient or controlled at 30°C.
- Run Time: Approximately 6-15 minutes.
- 2. Preparation of Standard Solutions:
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of Canagliflozin reference standard and transfer it into a 10 mL volumetric flask. Dissolve and make up the volume with HPLC grade acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 20-200 µg/mL).
- 3. Sample Preparation (from Tablets):
- Weigh and powder twenty tablets to get the average weight.



- Transfer a quantity of powder equivalent to 100 mg of Canagliflozin into a 100 mL volumetric flask.
- Add about 75 mL of methanol and sonicate for 30 minutes with intermittent shaking.
- Allow the solution to cool to room temperature and make up the volume with methanol.
- Dilute 5 mL of this solution to 50 mL with the mobile phase.
- Filter the resulting solution through a 0.2 µm nylon membrane filter before injection.

Data Presentation

The performance of the HPLC-UV method is summarized below.

Parameter	Result
Linearity Range	20-200 μg/mL
Correlation Coefficient (r²)	> 0.999
Retention Time (Rt)	Approximately 3.1 - 6.9 min
Accuracy (% Recovery)	98.36% - 101.41%
Limit of Detection (LOD)	0.23 μg/mL
Limit of Quantification (LOQ)	0.7 μg/mL

Experimental Workflow



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Caption: Workflow for HPLC-UV analysis of Canagliflozin.



II. LC-MS/MS Method for Canagliflozin and Canagliflozin D4 Quantification

This section provides a detailed protocol for a rapid and sensitive bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of Canagliflozin and its internal standard, **Canagliflozin D4**, in human plasma.

Experimental Protocol

This method is highly suitable for pharmacokinetic and bioequivalence studies due to its high sensitivity and selectivity.

- 1. Instrumentation and Chromatographic Conditions:
- LC-MS/MS System: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
- Column: Zorbax XDB phenyl (75 × 4.6 mm, 3.5 μm) or equivalent.
- Mobile Phase: A mixture of methanol and acetate buffer (80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 μL.
- Column Temperature: 30°C.
- Run Time: Approximately 2.5 minutes.
- 2. Mass Spectrometer Settings:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Canagliflozin: m/z 462.5 → 267.1



- **Canagliflozin D4** (IS): m/z 466.4 → 267.2
- 3. Preparation of Standard and QC Solutions:
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Canagliflozin and Canagliflozin D4 in methanol.
- Working Solutions: Prepare serial dilutions of the Canagliflozin stock solution for calibration curve standards and quality control (QC) samples. Prepare a separate working solution for the internal standard (Canagliflozin D4).
- Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to create calibration standards covering the desired concentration range (e.g., 10-7505 ng/mL) and QC samples at low, medium, and high concentrations.
- 4. Sample Preparation (from Plasma):
- Protein Precipitation: To a 250 μ L aliquot of plasma sample, standard, or QC, add 25 μ L of the internal standard working solution.
- Vortex the mixture for 30 seconds.
- Add a protein precipitating agent like acetonitrile, vortex again, and then centrifuge to pellet the precipitated proteins.
- Solid Phase Extraction (SPE): Alternatively, for cleaner samples, use an SPE method. Condition an appropriate SPE cartridge (e.g., Strata-X polymeric reverse phase).
- Load the plasma sample, wash the cartridge to remove interferences, and then elute the analytes with an appropriate solvent like methanol.
- Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.

Data Presentation

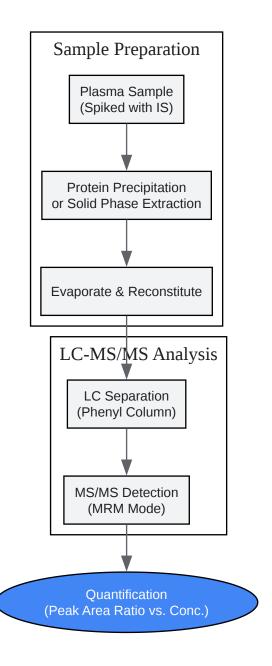
The performance characteristics of a typical LC-MS/MS method are summarized below.



Parameter	Result
Linearity Range	10.25 - 6019.31 ng/mL
Retention Time (Rt)	~1.15 - 1.5 min
Mean Recovery (Canagliflozin)	79.77% - 98.07%
Mean Recovery (Canagliflozin D4)	76.66%
Inter-assay Precision (%CV)	≤ 15%
Intra-assay Precision (%CV)	≤ 15%

Logical Relationship Diagram





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Caption: Workflow for LC-MS/MS analysis of Canagliflozin and Canagliflozin D4.

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